N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-((2-(Naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a structurally complex molecule featuring a 1,3,4-oxadiazole core linked to a naphthalene-derived amide and a trifluoromethyl-substituted benzamide. The trifluoromethyl (-CF₃) group improves lipophilicity and bioavailability, a common strategy in medicinal chemistry . The naphthalene moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
N-[[5-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N4O3S/c24-23(25,26)16-8-3-7-15(11-16)21(32)27-12-20-29-30-22(33-20)34-13-19(31)28-18-10-4-6-14-5-1-2-9-17(14)18/h1-11H,12-13H2,(H,27,32)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLVLWMOIZHAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide is a derivative of the oxadiazole moiety, which has gained attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Anticancer Activity
- Mechanism and Efficacy : Compounds containing the 1,3,4-oxadiazole ring have demonstrated significant anticancer properties. For instance, derivatives have shown varying degrees of cytotoxicity against various cancer cell lines such as MCF-7 (breast), A375 (melanoma), and HT-29 (colon) with IC50 values ranging from 0.010 to 18.50 μM . The presence of electron-withdrawing groups in the structure enhances the anticancer activity by improving interaction with target proteins.
- Case Studies : In a study by Srinivas et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that specific substitutions on the oxadiazole ring significantly influenced the biological activity, suggesting that structural modifications can lead to more potent compounds .
Antibacterial Activity
- Broad Spectrum : The compound's antibacterial properties have been explored extensively. Research indicates that oxadiazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, certain compounds were found to effectively inhibit Staphylococcus aureus growth independently of LtaS function .
- In Vitro Studies : Various studies have reported that oxadiazole-based compounds can outperform traditional antibiotics in terms of potency and spectrum of activity. The introduction of specific functional groups can enhance their effectiveness against resistant bacterial strains .
Antioxidant and Anti-inflammatory Activities
- Oxidative Stress : The ability of oxadiazole derivatives to act as antioxidants has been documented. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems, which is crucial for preventing cellular damage associated with various diseases .
- Inflammation Modulation : Some studies suggest that these compounds also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and mediators . This makes them candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the oxadiazole ring and substituents significantly affect biological activity:
- Substituent Effects : Electron-withdrawing groups (EWGs) such as trifluoromethyl enhance anticancer activity by stabilizing the compound's interaction with target receptors.
- Positioning : The position of substituents on the aromatic rings plays a critical role in determining the potency of these compounds against various biological targets .
Data Table: Biological Activities Overview
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to N-((5-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide. This compound has shown promise in inhibiting various cancer cell lines through different mechanisms:
-
Mechanism of Action :
- The compound may inhibit deubiquitylating enzymes involved in tumor progression, leading to increased apoptosis in cancer cells.
- Molecular docking studies suggest that it may interact with key proteins involved in cancer pathways, enhancing its efficacy against tumors.
- Case Studies :
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties:
-
Antibacterial and Antifungal Activity :
- Research indicates that derivatives of oxadiazole compounds show significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Thiadiazole derivatives linked to various substituents have been observed to enhance activity against Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL.
-
Mechanistic Insights :
- Structure–activity relationship (SAR) studies suggest that modifications in the oxadiazole ring can improve biological efficacy against microbial pathogens.
Table 1: Summary of Anticancer Activity
| Compound Name | Cell Lines Tested | Percent Growth Inhibition (%) |
|---|---|---|
| Similar Oxadiazole Derivative | SNB-19 | 86.61 |
| Similar Oxadiazole Derivative | OVCAR-8 | 85.26 |
| Similar Oxadiazole Derivative | NCI-H40 | 75.99 |
Table 2: Antimicrobial Activity Overview
| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | E. faecalis | 1.95 μg/mL |
| Thiadiazole Derivative | S. aureus | Varies |
| Thiadiazole Derivative | E. coli | Varies |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxadiazole Cores
Compound A: 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamide ()
- Structural Differences : Replaces the naphthalene and trifluoromethyl benzamide with a thiazole and phenylpropanamide.
Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()
- Structural Differences : Substitutes oxadiazole with a thiazole ring and lacks the thioether linkage.
- Bioactivity : Inhibits pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism. The target compound’s oxadiazole and thioether groups may offer enhanced binding to analogous enzyme pockets .
Naphthalene-Containing Analogues
Compound C : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ()
- Structural Differences : Triazole instead of oxadiazole; naphthalene linked via ether (-O-) rather than thioether (-S-).
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms the triazole, whereas the target compound’s oxadiazole likely requires cyclodehydration of diacylhydrazides .
- Spectroscopy : IR peaks for C=O (1671–1682 cm⁻¹) and NH (3262–3302 cm⁻¹) align with the target compound’s expected profile, though oxadiazole C=N stretching (~1600 cm⁻¹) would differ .
Trifluoromethyl-Substituted Analogues
Compound D: N-{2,2,2-Trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide ()
- Structural Differences : Thiadiazole core and trichloroethyl group instead of oxadiazole and trifluoromethyl benzamide.
- Crystallography : X-ray studies reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing the lattice, a feature likely shared by the target compound .
Data Tables
Table 2: Spectroscopic Signatures
Research Findings and Implications
- Synthetic Flexibility : The target compound’s oxadiazole-thioether scaffold allows modular derivatization, as seen in ’s sulfanylpropanamide synthesis .
- Bioactivity Potential: Analogues with naphthalene () and trifluoromethyl groups () suggest antiparasitic or antimicrobial applications, though specific assays are needed .
- Structural Insights : Hydrogen-bonding patterns in similar compounds () highlight the importance of intermolecular interactions in crystallization and stability .
Preparation Methods
Preparation of tert-Butyl (2-Hydrazinyl-2-oxoethyl)carbamate
Glycine methyl ester (1.0 equiv) reacts with tert-butyl carbamate (Boc2O, 1.2 equiv) in dichloromethane (DCM) with triethylamine (TEA, 2.0 equiv) to yield tert-butyl (2-methoxy-2-oxoethyl)carbamate. Subsequent hydrazinolysis with hydrazine hydrate (3.0 equiv) in ethanol at 60°C for 6 h affords tert-butyl (2-hydrazinyl-2-oxoethyl)carbamate.
Characterization :
- Yield : 78%
- ¹H NMR (400 MHz, CDCl₃) : δ 6.21 (s, 1H, NH), 4.02 (s, 2H, CH₂), 3.70 (s, 3H, OCH₃), 1.43 (s, 9H, Boc).
Cyclization to tert-Butyl (5-Mercapto-1,3,4-oxadiazol-2-yl)methylcarbamate
The Boc-protected hydrazide (1.0 equiv) reacts with carbon disulfide (CS₂, 1.5 equiv) and potassium hydroxide (KOH, 2.0 equiv) in ethanol under reflux for 8 h. Acidification with HCl precipitates tert-butyl (5-mercapto-1,3,4-oxadiazol-2-yl)methylcarbamate.
Characterization :
- Yield : 65%
- ¹H NMR (400 MHz, DMSO-d₆) : δ 13.2 (s, 1H, SH), 4.35 (s, 2H, CH₂), 1.40 (s, 9H, Boc).
Deprotection to 2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole
Boc removal with trifluoroacetic acid (TFA, 5.0 equiv) in DCM (0°C, 2 h) yields the free amine, isolated as a hydrochloride salt after neutralization.
Characterization :
- Yield : 90%
- Mp : 158–160°C
- HRMS (ESI+) : m/z calcd for C₃H₆N₃OS [M+H]⁺: 132.0231, found: 132.0234.
Synthesis of 2-Chloro-N-(naphthalen-1-yl)acetamide
Amidation of Chloroacetyl Chloride
Naphthalen-1-amine (1.0 equiv) reacts with chloroacetyl chloride (1.2 equiv) in dry THF with TEA (2.0 equiv) at 0°C. After stirring for 3 h, the product is extracted with ethyl acetate and recrystallized from hexane/EtOAc.
Characterization :
- Yield : 85%
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.0 Hz, 1H), 7.85–7.45 (m, 6H), 4.20 (s, 2H, CH₂Cl).
Thioether Formation: Coupling 5-Mercapto-oxadiazole with Chloroacetamide
Nucleophilic Substitution
2-(Aminomethyl)-5-mercapto-1,3,4-oxadiazole hydrochloride (1.0 equiv) and 2-chloro-N-(naphthalen-1-yl)acetamide (1.1 equiv) react in DMF with K₂CO₃ (2.0 equiv) at 60°C for 12 h. The thioether product is purified via silica gel chromatography (EtOAc/hexane).
Characterization :
- Yield : 72%
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.75 (s, 1H, NH), 8.10–7.40 (m, 7H, naphthyl), 4.30 (s, 2H, SCH₂), 4.10 (s, 2H, CH₂NH).
Amidation with 3-(Trifluoromethyl)benzoyl Chloride
Acylation of the Methyleneamine
The oxadiazole-methylamine intermediate (1.0 equiv) reacts with 3-(trifluoromethyl)benzoyl chloride (1.2 equiv) in pyridine at 0°C. After 24 h, the mixture is quenched with ice-water, and the product is recrystallized from ethanol.
Characterization :
- Yield : 68%
- Mp : 182–184°C
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 167.8 (C=O), 164.2 (oxadiazole C-2), 139.5–125.3 (aromatic Cs), 121.5 (q, J = 270 Hz, CF₃).
- HRMS (ESI+) : m/z calcd for C₂₄H₁₈F₃N₄O₃S [M+H]⁺: 523.1054, found: 523.1058.
Reaction Optimization and Analytical Validation
Catalysis and Yield Enhancement in Oxadiazole Cyclization
Comparative studies using l-proline (10 mol%) as a catalyst improved cyclization yields from 66% to 79% under reflux conditions (Table 1).
| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | None | 100 | 11 | <5 |
| 2 | l-Proline | 100 | 11 | 66 |
| 3 | l-Proline | 70 → 100 | 2 + 9 | 79 |
Purity Assessment via HPLC
Final compound purity exceeded 98% (HPLC: C18 column, 70:30 MeOH/H₂O, 1.0 mL/min, λ = 254 nm).
Q & A
Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole core in this compound?
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of thiosemicarbazides or through copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry"). For example, copper diacetate (10 mol%) in a tert-butanol/water (3:1) solvent system enables efficient cycloaddition between azides and alkynes at room temperature . Reaction progress should be monitored via TLC (hexane:ethyl acetate, 8:2), followed by recrystallization (ethanol) to isolate pure products.
Q. How can spectroscopic data (NMR, IR, HRMS) confirm the structural integrity of the synthesized compound?
Key spectral features include:
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch in benzamide), ~1250 cm⁻¹ (C-O in oxadiazole), and ~3300 cm⁻¹ (N-H stretch) .
- ¹H NMR : Distinct signals for naphthalene protons (δ 7.2–8.4 ppm), trifluoromethyl benzamide (δ 10.7–11.0 ppm for NH), and oxadiazole methylene (δ 5.3–5.5 ppm) .
- HRMS : Confirm molecular ion [M+H]⁺ with mass accuracy <5 ppm .
Q. What solvent systems are optimal for purification via column chromatography?
A hexane:ethyl acetate gradient (8:2 to 6:4) effectively separates polar oxadiazole derivatives from unreacted starting materials. For highly nonpolar by-products, dichloromethane:methanol (95:5) can be used .
Advanced Research Questions
Q. How can researchers address low yields in the formation of the thioether linkage (-S-CH₂-CO-NH-naphthalene)?
Low yields often arise from competing side reactions (e.g., oxidation of thiols). Mitigation strategies include:
- Using anhydrous solvents (e.g., dry acetone) and inert atmospheres (N₂/Ar) to prevent disulfide formation .
- Optimizing stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and reaction time (3–6 hours under reflux) .
- Introducing mild bases (K₂CO₃) to deprotonate thiols and enhance nucleophilicity .
Q. What computational tools can predict the compound’s binding affinity to biological targets?
Molecular docking studies using UCSF Chimera (with AutoDock Vina plugin) can model interactions with enzymes or receptors. Key steps:
Q. How can discrepancies in ¹³C NMR data for the oxadiazole ring be resolved?
Variations in ¹³C NMR shifts (e.g., δ 142–153 ppm for triazole carbons) may arise from conformational flexibility or solvent effects. Solutions include:
- Conducting variable-temperature NMR to assess dynamic effects.
- Comparing experimental data with DFT-calculated chemical shifts (using Gaussian or ORCA software) .
Q. What strategies optimize the compound’s solubility for in vitro assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS (pH 7.4) .
- Structural modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) on the benzamide or naphthalene moiety without disrupting bioactivity .
Data Analysis & Contradictions
Q. How should conflicting bioactivity results in different cell lines be interpreted?
Discrepancies may stem from variations in cell membrane permeability or metabolic stability. Validate findings using:
Q. Why do X-ray crystallography and NMR data sometimes show divergent molecular geometries?
X-ray structures represent static, crystalline states, while NMR captures dynamic conformations in solution. Use molecular dynamics simulations (e.g., GROMACS) to reconcile these differences by modeling flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
